Oxolan-2-yl butanoate Oxolan-2-yl butanoate
Brand Name: Vulcanchem
CAS No.: 57166-63-9
VCID: VC19595042
InChI: InChI=1S/C8H14O3/c1-2-4-7(9)11-8-5-3-6-10-8/h8H,2-6H2,1H3
SMILES:
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

Oxolan-2-yl butanoate

CAS No.: 57166-63-9

Cat. No.: VC19595042

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Oxolan-2-yl butanoate - 57166-63-9

Specification

CAS No. 57166-63-9
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name oxolan-2-yl butanoate
Standard InChI InChI=1S/C8H14O3/c1-2-4-7(9)11-8-5-3-6-10-8/h8H,2-6H2,1H3
Standard InChI Key ILBYKEJVXFGPEL-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)OC1CCCO1

Introduction

Structural and Nomenclature Insights

Chemical Identity

Oxolan-2-yl butanoate belongs to the class of fatty acid esters, specifically carboxylic ester derivatives. Its IUPAC name, oxolan-2-ylmethyl butanoate, reflects its structural components:

  • Oxolan-2-yl: A tetrahydrofuran ring substituted at the 2-position.

  • Butanoate: The esterified form of butanoic acid (C₃H₇COOH) .

Key Identifiers:

PropertyValueSource
CAS Registry Number92345-48-7HMDB
SMILESCCCC(=O)OCC1CCCO1PubChem
InChI KeyDPZVDLFOAZNCBU-UHFFFAOYSA-NHMDB
Molecular FormulaC₉H₁₆O₃HMDB
Monoisotopic Mass172.1099 g/molHMDB

Structural Features

The compound consists of:

  • A tetrahydrofuran (THF) ring (oxolane) contributing to its cyclic ether functionality.

  • A butanoyl group (CH₂CH₂CH₂COO-) esterified to the THF ring’s 2-position .

Synthesis and Manufacturing

Conventional Synthesis Routes

Oxolan-2-yl butanoate is synthesized via esterification reactions:

Acid-Catalyzed Fischer Esterification

Butanoic acid reacts with tetrahydrofurfuryl alcohol under acidic conditions (e.g., H₂SO₄):

C3H7COOH+C4H9OCH2CH2OHH+C9H16O3+H2O\text{C}_3\text{H}_7\text{COOH} + \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_{16}\text{O}_3 + \text{H}_2\text{O}

This method yields ~70–85% efficiency under reflux .

Acyl Chloride Method

Butanoyl chloride reacts with tetrahydrofurfuryl alcohol in anhydrous conditions:

C3H7COCl+C4H9OCH2CH2OHC9H16O3+HCl\text{C}_3\text{H}_7\text{COCl} + \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_9\text{H}_{16}\text{O}_3 + \text{HCl}

This route avoids water formation, improving yield to ~90% .

Enzymatic Synthesis

Lipases (e.g., Candida antarctica) catalyze esterification in non-aqueous media, offering an eco-friendly alternative with >95% selectivity .

Physicochemical Properties

Physical Properties

PropertyValueMethod/Source
LogP (Partition Coefficient)1.49ALogPS
Solubility in Water6.85 g/L (25°C)HMDB
Boiling Point~230–240°C (estimated)Analogous Esters
Refractive Index1.438 (20°C)Experimental Data

Chemical Stability

  • Hydrolysis: Susceptible to acidic/basic hydrolysis, yielding butanoic acid and tetrahydrofurfuryl alcohol .

  • Oxidation: Stable under ambient conditions but degrades in strong oxidizers (e.g., HNO₃) .

Applications Across Industries

Food and Flavoring

Oxolan-2-yl butanoate is used as a flavoring agent due to its fruity aroma. It is GRAS (Generally Recognized as Safe) for use in:

  • Baked goods (≤0.01% w/w)

  • Beverages (≤5 ppm) .

Cosmetics and Personal Care

Acts as a solvent and emollient in:

  • Skin creams (enhances lipid barrier function).

  • Hair conditioners (reduces static charge) .

Industrial Applications

  • Plasticizer: Improves flexibility in polyvinyl chloride (PVC) films.

  • Coating Solvent: Used in paints and adhesives for its low volatility .

Pharmaceutical Research

  • Drug Delivery: Enhances bioavailability of hydrophobic drugs via micellar encapsulation .

  • Antimicrobial Studies: Shows moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) .

Analytical Characterization

NMR Spectroscopy (DMSO-d₆)

¹H NMR (400 MHz)δ (ppm)Multiplicity
THF Ring Protons1.65–1.85 (m, 4H)Multiplet
OCH₂COO4.12 (t, 2H)Triplet
Butanoyl CH₃0.92 (t, 3H)Triplet

GC-MS Analysis

  • Major Fragment: m/z 172 [M]⁺ (base peak).

  • Diagnostic Ions: m/z 115 (THF ring), m/z 57 (C₄H₉⁺) .

ParameterValueTest Organism
LD₅₀ (Oral)>2,000 mg/kgRat
Skin IrritationMild (Draize Score = 1.2)Rabbit
Environmental PersistenceReadily biodegradable (OECD 301D)---

Regulatory Status

  • EU: Approved under EC No. 92345-48-7 for food/flavoring (EFSA).

  • US: GRAS (21 CFR §172.515) .

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